molecular formula C16H11ClN2O5S B2915273 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide CAS No. 895465-91-5

2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B2915273
CAS No.: 895465-91-5
M. Wt: 378.78
InChI Key: NOUXJXAWSXQGPZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxo-isoindolyl core linked via an acetamide bridge to a 4-chlorobenzenesulfonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5S/c17-9-1-4-11(5-2-9)25(23,24)8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUXJXAWSXQGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Variations and Physicochemical Properties
Compound Name Substituents on Isoindole Phenyl Ring Modifications Yield (%) Key Spectral Data (δ, ppm) Reference
Target Compound None 4-Chlorobenzenesulfonyl N/A N/A N/A
N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) Benzyl 2-Hydroxyethoxy 44 1H-NMR: 7.45–7.25 (m, aromatic)
2-(4-{[5-(Benzyloxy)pentyl]oxy}phenyl)-N-(2-(4-fluorobenzyl)-1,3-dioxo-isoindol-5-yl)acetamide (8d) 4-Fluorobenzyl Benzyloxy-pentyloxy 58 13C-NMR: 167.5 (C=O)
N-(2-[(4-Fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl)-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (13m) 4-Fluorobenzyl 5-Hydroxypentyloxy 44 HRMS: m/z 498.215 (calc. 498.214)
Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-isoindol-4-yl]acetamide) Methylsulfonylethyl 3-Ethoxy-4-methoxyphenyl N/A Clinical use: Psoriasis treatment
Key Observations :
  • Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-chlorobenzenesulfonyl group contrasts with benzyl or alkoxy chains in analogs (e.g., 8d, 13b), which may reduce metabolic stability but enhance target binding . Halogen Influence: Fluorine in 8d and 13m improves lipophilicity and bioavailability compared to non-halogenated analogs . Chain Length: Hydroxyalkoxy chains (e.g., 13m’s 5-hydroxypentyloxy) increase solubility, critical for pharmacokinetics .
  • Synthesis Efficiency :

    • Yields vary significantly (26–58%), with longer alkoxy chains (e.g., 13n: 26%) posing synthetic challenges due to steric hindrance .
Table 2: Functional Group Impact on Bioactivity
Compound Class Functional Group Proposed Bioactivity Evidence of Application
Target Compound Chlorobenzenesulfonyl Enzyme inhibition (hypothesized) Structural similarity to MMP inhibitors
Apremilast Methylsulfonyl, Methoxy PDE4 inhibition (clinical use) Approved for psoriasis
Hydroxyalkoxy Derivatives (13b-f) Hydroxyalkoxy MMP-7/-13 inhibition In vitro enzyme assays
Thioether Analogs (e.g., ) (4-Chlorobenzyl)thio Unknown Limited data
Key Insights :
  • Sulfonyl vs.
  • Clinical Relevance : Apremilast demonstrates that isoindolyl-acetamide derivatives with sulfonyl and methoxy groups can achieve therapeutic efficacy, guiding future modifications of the target compound .

Spectroscopic and Analytical Data

  • NMR Trends :
    • Aromatic protons in analogs with electron-withdrawing groups (e.g., 8d) show downfield shifts (δ 7.45–7.25 ppm) compared to alkyl-substituted derivatives .
    • Carbonyl signals (C=O) remain consistent near δ 167–170 ppm across all compounds, confirming core stability .
  • HRMS Validation : Molecular ion peaks align with theoretical values (e.g., 13m: m/z 498.215 vs. calc. 498.214), ensuring structural fidelity .

Biological Activity

The compound 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14ClN3O5S\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{5}\text{S}

Biological Activity Overview

The biological activities of this compound include anticancer, antibacterial, and enzyme inhibitory effects. Below is a detailed examination of these activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the subG0 phase, indicating potential for use in cancer therapy by preventing cancer cell proliferation .
  • Mitochondrial Membrane Depolarization : It also depolarizes the mitochondrial membrane, which is a critical event in the induction of apoptosis in cancer cells .
  • Caspase Activation : The activation of caspases (caspase-8 and -9) further supports its role as an inducer of apoptosis in cancer cells .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various bacterial strains. The findings indicate:

  • Inhibition Concentration : The minimum inhibitory concentration (MIC) values were assessed, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested .
  • Comparative Studies : In comparison with known antibiotics, the sulfonamide derivatives demonstrated promising antibacterial properties, suggesting their potential as alternative therapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : A study indicated that related compounds exhibited strong inhibitory effects on acetylcholinesterase (AChE), with IC50 values significantly lower than standard inhibitors .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of sulfonamide derivatives:

  • Study on Cell Proliferation : One study reported that a derivative similar to our compound inhibited the proliferation of colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively, outperforming standard chemotherapeutics like 5-FU .
  • Antioxidant Activity : Another study assessed antioxidant properties through DPPH and ABTS radical scavenging assays, showing that certain derivatives had significant antiradical activity .
  • Urease Inhibition : Compounds were also evaluated for urease inhibition, with some exhibiting IC50 values as low as 1.13 µM, indicating their potential for treating conditions related to elevated urease activity .

Data Summary Table

Activity TypeAssessed CompoundsIC50 Values (µM)Remarks
AnticancerSimilar sulfonamides0.12 - 2Induces apoptosis via caspase activation
AntibacterialVarious strains>500Moderate to strong inhibition against select strains
AcetylcholinesteraseRelated compounds0.63 - 6.28Strong inhibitors compared to standard drugs
Urease InhibitionSelected derivatives1.13 - 6.28Potential for therapeutic applications

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